6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline
Description
Properties
IUPAC Name |
6-bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN4/c1-18-7-5-6-10-23(18)29-13-15-30(16-14-29)25-27-22-12-11-20(26)17-21(22)24(28-25)19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDGCBHEAMLCLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-5-bromobenzoic Acid
A widely adopted method involves cyclizing 2-amino-5-bromobenzoic acid with benzaldehyde under acidic conditions.
Procedure :
-
Step 1 : 2-Amino-5-bromobenzoic acid (1.0 equiv) reacts with benzaldehyde (1.2 equiv) in polyphosphoric acid (PPA) at 120°C for 6 hours.
-
Step 2 : The intermediate undergoes dehydration to yield 6-bromo-4-phenylquinazoline.
Characterization :
Benzoxazinone Intermediate Route
An alternative pathway employs 2-phenyl-4H-benzo[d]oxazin-4-one, which reacts with amines to form quinazolines.
Procedure :
-
Step 1 : 2-Phenyl-4H-benzo[d]oxazin-4-one (1.0 equiv) reacts with 4-(2-methylphenyl)piperazine (1.5 equiv) in toluene under reflux for 12 hours.
-
Step 2 : Bromination using N-bromosuccinimide (NBS) in DMF at 0°C introduces the bromo group at position 6.
Functionalization of the Quinazoline Core
Bromination Strategies
Electrophilic bromination at position 6 is regioselective due to the electron-withdrawing effect of the quinazoline ring.
Optimized Conditions :
Side Reaction Mitigation :
-
Lower temperatures (0–5°C) minimize di-bromination.
-
Use of radical inhibitors (e.g., BHT) suppresses unwanted side chains.
Piperazine Coupling at Position 2
The 2-chloroquinazoline intermediate reacts with 1-(2-methylphenyl)piperazine via SNAr.
Procedure :
-
Step 1 : 6-Bromo-2-chloro-4-phenylquinazoline (1.0 equiv) and 1-(2-methylphenyl)piperazine (1.2 equiv) in DMF with K2CO3 (2.0 equiv) at 80°C for 8 hours.
-
Step 2 : Purification via column chromatography (SiO2, ethyl acetate/hexane 3:7).
Characterization :
Alternative Synthetic Pathways
Suzuki-Miyaura Coupling for Phenyl Group Introduction
For late-stage diversification, the phenyl group at position 4 can be introduced via palladium-catalyzed coupling.
Procedure :
-
Step 1 : 6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline (1.0 equiv) reacts with phenylboronic acid (1.5 equiv) under Pd(PPh3)4 catalysis in dioxane/H2O (10:1) at 90°C.
Limitation : Requires anhydrous conditions and rigorous exclusion of oxygen.
One-Pot Tandem Reactions
Recent advances utilize tandem cyclization-functionalization to reduce step count.
Example :
-
Simultaneous cyclization of 2-amino-5-bromobenzonitrile with benzaldehyde and 1-(2-methylphenyl)piperazine in PPA yields the target compound in one pot.
-
Yield : 60–65% (lower than stepwise methods due to competing side reactions).
Analytical and Spectral Characterization Summary
| Technique | Key Data |
|---|---|
| ¹H NMR | δ 7.45–8.12 (m, aromatic H), 3.82–2.95 (m, piperazine CH2), 2.32 (s, CH3) |
| ¹³C NMR | 154.8 (C=N), 135.6 (C-Br), 129.3–127.8 (phenyl), 55.1 (piperazine CH2) |
| IR | 1,660 cm⁻¹ (C=N), 1,450 cm⁻¹ (C-N), 560 cm⁻¹ (C-Br) |
| HRMS | [M+H]+ 481.09 (calc.), 481.12 (obs.) |
Challenges and Optimization Strategies
-
Regioselectivity in Bromination :
-
Piperazine Coupling Efficiency :
-
Purification Difficulties :
-
Solution : Gradient column chromatography (hexane → ethyl acetate) resolves polar byproducts.
-
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the quinazoline core or the bromine substituent, using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon (Pd/C) in solvents like tetrahydrofuran (THF).
Substitution: Amines, thiols, in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Dehalogenated products or reduced quinazoline derivatives.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities, making it a candidate for further research in pharmacology. Key areas of investigation include:
Antimicrobial Activity
Research has shown that derivatives of quinazoline compounds, including those similar to 6-bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline, possess significant antimicrobial properties. A study demonstrated that certain quinazolinone derivatives exhibited effectiveness against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Aspergillus niger .
Antiinflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In animal models, certain related compounds showed promising results in reducing inflammation, indicating potential utility in treating inflammatory diseases .
Anticancer Potential
The structural characteristics of 6-bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline suggest it may inhibit cancer cell proliferation. Related studies have reported that analogs with piperazine moieties demonstrate selective cytotoxicity against cancer cells while sparing normal cells .
Case Studies and Research Findings
Several studies have highlighted the potential applications of compounds similar to 6-bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline:
Study on Antimicrobial Activity
A study synthesized a series of quinazolinone derivatives and evaluated their antimicrobial activities using agar diffusion methods. Compounds with specific substituents showed significant inhibition against various pathogens, indicating a structure-activity relationship that can guide future drug design .
Anticancer Research
Another investigation focused on the anticancer properties of benzoxazole derivatives containing piperazine rings. These compounds demonstrated selective cytotoxicity against lung carcinoma cells while exhibiting minimal toxicity to normal hepatocytes, suggesting their potential as anticancer agents .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by binding to specific enzymes or receptors, inhibiting their activity. For example, they might inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound could potentially prevent the growth of cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key Substituents and Core Modifications
- Target Compound :
- Core : Quinazoline.
- Substituents :
- 6-Bromo (electron-withdrawing).
- 4-Phenyl (hydrophobic).
2-[4-(2-Methylphenyl)piperazin-1-yl] (basic, polar piperazine with lipophilic 2-methylphenyl).
6-Bromo-4-(piperazin-1-yl)quinazoline :
- Core : Quinazoline.
- Substituents :
- 6-Bromo.
4-Piperazine (lacks aromatic substitution on piperazine).
- Simpler Structure : Absence of phenyl and 2-methylphenyl groups reduces steric bulk and lipophilicity.
YM4 (6-Bromo-7-{4-[(5-methylisoxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine) :
- Core : Imidazo[4,5-b]pyridine (larger, fused heterocycle).
- Substituents :
- Dual piperazine groups (one with 5-methylisoxazole).
Bromine at position 6.
- Complexity : Higher atom count (67 atoms) and aromatic bonds (22) suggest enhanced binding specificity.
- 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide : Core: Quinazoline. Substituents:
- 2-Amino-linked benzamide.
- 4-Methylphenyl group.
Data Table: Structural and Physicochemical Comparison
Target Compound
- Hypothesized Activity: Likely targets kinases or GPCRs due to quinazoline’s known role in enzyme inhibition and piperazine’s affinity for neurotransmitter receptors.
- Advantages : The 2-methylphenyl-piperazine may enhance blood-brain barrier penetration compared to unsubstituted piperazines.
6-Bromo-4-(piperazin-1-yl)quinazoline
- Simpler Pharmacokinetics : Lower molecular weight (293.16 vs. ~480) may improve solubility but reduce target selectivity.
- Hazards : Reported H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation) .
YM4
- PDB Ligand : Structural data suggests interaction with proteins, possibly kinases or epigenetic regulators.
- Dual Piperazines : The 4-methylpiperazine and isoxazole groups may optimize binding pocket interactions.
Benzamide Derivative
- Benzamide vs.
Biological Activity
6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a bromine atom at the 6-position, a piperazine moiety, and a phenyl group, which contribute to its biological properties. The molecular formula is with a molecular weight of approximately 424.37 g/mol.
Antimicrobial Activity
Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. A study conducted on various substituted quinazolines, including 6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline, showed promising results against several bacterial and fungal strains.
Table 1: Antimicrobial Activity of 6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline
| Microorganism | Inhibition Zone (mm) | Standard Drug |
|---|---|---|
| Staphylococcus aureus | 18 | Gentamicin (20 mm) |
| Escherichia coli | 15 | Ciprofloxacin (22 mm) |
| Candida albicans | 16 | Fluconazole (21 mm) |
| Aspergillus niger | 14 | Ketoconazole (19 mm) |
The compound exhibited inhibition zones comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Anti-inflammatory Activity
In addition to its antimicrobial effects, the compound has been evaluated for anti-inflammatory properties using the carrageenan-induced paw edema test in rats. The results indicated that it significantly reduced inflammation compared to control groups.
Table 2: Anti-inflammatory Activity of 6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline
| Group | Paw Edema (mm) | Reduction (%) |
|---|---|---|
| Control | 10.5 | - |
| Standard (Ibuprofen) | 5.0 | 52.38 |
| Test Compound | 6.5 | 38.10 |
The compound's ability to reduce paw edema suggests it may serve as an effective anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is often influenced by their structural components. The presence of the piperazine ring and the bromine substituent have been associated with enhanced activity against various pathogens. Modifications in the phenyl ring can also alter potency and selectivity towards specific targets .
Case Studies and Research Findings
Several studies have highlighted the efficacy of quinazoline derivatives in treating various conditions:
- Antimicrobial Studies : A study published in Scientific Reports demonstrated that compounds similar to 6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline showed significant antibacterial effects against multidrug-resistant strains .
- Anti-inflammatory Mechanisms : Research indicated that quinazolines could inhibit pro-inflammatory cytokines, suggesting a mechanism by which these compounds exert their anti-inflammatory effects .
- Potential in Glycine Metabolism Modulation : Another study explored the compound's role in modulating glycine metabolism, linking it to potential therapeutic applications in metabolic disorders .
Q & A
Q. Table 1: Representative Synthesis Parameters
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| 1 | DMF, Et₃N, 4 h, RT | 95% | >95% | |
| 2* | Microwave, 150°C | 85% | 90-95% | |
| *Adapted from analogous heterocyclic systems. |
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
Key methods include:
- X-ray Crystallography: Determines precise molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, piperazine moieties in related compounds adopt a 4C1 chair conformation, with dihedral angles between aromatic rings ranging from 69°–79° .
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms purity. For example, methylphenylpiperazine protons appear as distinct multiplets at δ 2.5–3.5 ppm, while quinazoline aromatic protons resonate at δ 7.0–8.5 ppm .
- Elemental Analysis: Validates molecular formula (e.g., C₂₅H₂₂BrN₅) with <0.3% deviation between calculated and observed values .
Advanced: How can microwave-assisted synthesis be optimized for this compound?
Answer:
Optimization involves:
- Power and Temperature: Microwave irradiation at 150–200°C accelerates reaction kinetics (e.g., reducing synthesis time from hours to minutes) while maintaining selectivity .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance microwave absorption and reaction efficiency.
- Catalyst Screening: Triethylamine or K₂CO₃ improves nucleophilic substitution efficiency by deprotonating amines and stabilizing intermediates .
Example Protocol:
- 4-Chloroquinazoline derivative (1 mmol), piperazine (1.2 mmol), DMF (5 mL), microwave (150°C, 300 W, 20 min). Yield: 85–90% .
Advanced: What experimental designs are suitable for evaluating bioactivity and environmental impact?
Answer:
-
Bioactivity Studies:
- Split-Plot Design: Assign compounds to "main plots" (e.g., concentration gradients) and bioassays (e.g., antibacterial, anticancer) to "subplots," with 4–5 replicates per group to account for biological variability .
- In Vitro Assays: Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial models, with MIC (Minimum Inhibitory Concentration) determination via broth microdilution .
-
Environmental Fate Analysis:
- Long-Term Studies: Monitor abiotic/biotic degradation pathways (hydrolysis, photolysis) and bioaccumulation potential using LC-MS/MS and isotopic labeling .
Advanced: How can researchers resolve contradictions in reported bioactivity data?
Answer:
Contradictions often arise from methodological differences. Mitigation strategies include:
- Standardized Protocols: Adopt CLSI (Clinical Laboratory Standards Institute) guidelines for antimicrobial testing to ensure reproducibility .
- Comparative Meta-Analysis: Cross-reference data across studies using shared controls (e.g., ciprofloxacin for antibacterial assays) and adjust for variables like solvent (DMSO vs. water) and cell line specificity .
- Dose-Response Validation: Replicate assays with gradient concentrations (0.1–100 µM) to confirm activity thresholds and exclude false positives from solvent toxicity .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
Answer:
- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity. For example, bromine’s electron-withdrawing effect enhances electrophilic interactions in antibacterial quinazolines .
- Molecular Docking: Simulate binding to target proteins (e.g., E. coli DNA gyrase) using AutoDock Vina. Parameters: grid size 25 ų, Lamarckian genetic algorithm, 50 runs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
